molecular formula C10H16O B12592035 (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol CAS No. 514213-45-7

(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Katalognummer: B12592035
CAS-Nummer: 514213-45-7
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: KGBYJUNQUOTCBO-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties It is a cyclohexenol derivative with a methyl group and a prop-1-en-2-yl group attached to the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial products.

Wirkmechanismus

The mechanism by which (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and application. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carvone: A similar compound with a cyclohexene ring and a ketone group.

    Menthol: Another cyclohexanol derivative with a similar structure but different functional groups.

    Limonene: A related compound with a similar carbon skeleton but lacking the hydroxyl group.

Uniqueness

(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

514213-45-7

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

(1R,5R)-3-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,9-11H,1,4,6H2,2-3H3/t9-,10+/m1/s1

InChI-Schlüssel

KGBYJUNQUOTCBO-ZJUUUORDSA-N

Isomerische SMILES

CC1=C[C@@H](C[C@@H](C1)C(=C)C)O

Kanonische SMILES

CC1=CC(CC(C1)C(=C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.